molecular formula C33H42O5 B1241215 Hypercalin B CAS No. 125583-45-1

Hypercalin B

Cat. No. B1241215
M. Wt: 518.7 g/mol
InChI Key: XMVYTWVWYJLUHK-LHHMKPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypercalin B is a monoterpenoid.

Scientific Research Applications

Antibacterial Properties

Hypercalin B and Antibacterial Activity Hypercalin B, extracted from Hypericum acmosepalum, demonstrates significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. It exhibits minimum inhibition concentration ranges of 0.5–128 mg/L, highlighting its potential as an antibacterial agent. Notably, it does not inhibit the growth of Escherichia coli and is non-toxic to mammalian macrophage cells. This compound, however, does not affect the ATP-dependent MurE ligase of Mycobacterium tuberculosis, an enzyme crucial in peptidoglycan biosynthesis (Osman et al., 2012).

Anticancer Activity

Hypercalin C Synthesis and Anticancer Activity Research focusing on hypercalin C, a related compound to hypercalin B, demonstrates its activity against several cancer cell lines. The first total synthesis of (+)-hypercalin C was achieved, facilitating the exploration of its structural features essential for anticancer activity. This study provides insights into the anticancer properties of hypercalins, potentially applicable to hypercalin B (Tao et al., 2019).

properties

CAS RN

125583-45-1

Product Name

Hypercalin B

Molecular Formula

C33H42O5

Molecular Weight

518.7 g/mol

IUPAC Name

(6E)-5-hydroxy-4-[[(1R,2S,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclopentyl]methyl]-6-[hydroxy(phenyl)methylidene]-2,2-bis(3-methylbut-2-enyl)cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C33H42O5/c1-20(2)13-17-33(18-14-21(3)4)30(36)25(19-26-24(22(5)6)15-16-32(26,7)38)29(35)27(31(33)37)28(34)23-11-9-8-10-12-23/h8-14,24,26,34-35,38H,5,15-19H2,1-4,6-7H3/b28-27+/t24-,26-,32+/m1/s1

InChI Key

XMVYTWVWYJLUHK-LHHMKPCHSA-N

Isomeric SMILES

CC(=CCC1(C(=O)C(=C(/C(=C(/C2=CC=CC=C2)\O)/C1=O)O)C[C@@H]3[C@H](CC[C@]3(C)O)C(=C)C)CC=C(C)C)C

SMILES

CC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC3C(CCC3(C)O)C(=C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1(C(=O)C(=C(C(=C(C2=CC=CC=C2)O)C1=O)O)CC3C(CCC3(C)O)C(=C)C)CC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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